Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane
Description
Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane is a complex organophosphorus compound featuring two distinct phosphane moieties. Its structure includes:
- Two 3,5-dimethylphenyl groups bonded to one phosphorus atom, providing steric bulk and electron-withdrawing characteristics.
- A thiophene ring substituted with a bicyclo[2.2.1]heptene (norbornene) system, which introduces rigidity and unique stereoelectronic properties.
This compound’s hybrid architecture combines aromatic, heterocyclic, and bicyclic elements, making it a candidate for specialized applications in catalysis, ligand design, and materials science. Its structural complexity may enhance selectivity in metal-mediated reactions compared to simpler phosphines .
Properties
Molecular Formula |
C44H48P2S |
|---|---|
Molecular Weight |
670.9 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane |
InChI |
InChI=1S/C44H48P2S/c1-28-22-29(2)25-36(24-28)46(37-26-30(3)23-31(4)27-37)41-33(6)47-32(5)39(41)40-42(38-20-21-44(40,9)43(38,7)8)45(34-16-12-10-13-17-34)35-18-14-11-15-19-35/h10-19,22-27,38H,20-21H2,1-9H3 |
InChI Key |
BTWWTSUDALLJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C(SC(=C3C4=C(C5CCC4(C5(C)C)C)P(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylphosphine with a suitable thiophene derivative under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form simpler phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include coordination to metal centers and subsequent activation of substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to structurally or functionally related organophosphorus reagents. Below is a detailed analysis:
Structural and Electronic Comparison
Key Observations:
- The target compound’s steric bulk surpasses that of PPh₃ and P(NMe₂)₃ due to its rigid bicyclic framework and dimethylphenyl groups. This could reduce unwanted side reactions in catalysis by limiting substrate access to the metal center.
Mechanistic Insights from Related Systems
- highlights that organophosphorus reagents like PPh₃ react with azides to form triazoles or iminophosphoranes via Staudinger-type pathways . The target compound’s bulkier structure might slow such reactions but increase regioselectivity.
- Phosphonium ylides (e.g., 3a-d) generate 1,2,3-triazoles with azides . The target’s bicyclic-thiophene moiety could similarly influence cycloaddition kinetics or product distribution if used in analogous reactions.
Biological Activity
Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane is a complex organophosphorus compound with significant potential in biological applications. Its unique structural features, including multiple aromatic rings and phosphorus atoms, contribute to its diverse interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 670.9 g/mol. The compound features a complex arrangement that allows for various chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C44H48P2S |
| Molecular Weight | 670.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | BTWWTSUDALLJMO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules such as enzymes and receptors. The mechanism involves the formation of complexes with metal ions, which can facilitate catalytic processes in biological systems. Additionally, the compound may exhibit ligand properties that influence biochemical pathways.
Biological Activities
Research indicates that this compound has several notable biological activities:
1. Anticancer Activity
Studies have shown that this compound can inhibit tumor cell proliferation in various cancer cell lines. For example:
- Case Study : In vitro tests on B16 melanoma cells demonstrated cytotoxic activity in the submicromolar range, indicating potential as an anticancer agent.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:
- Research Finding : It was noted to interact with enzymes that are crucial for cell signaling and metabolism.
3. Antioxidant Properties
Preliminary studies suggest that the compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
Toxicology and Safety
Toxicological assessments are critical for understanding the safety profile of this compound:
- Genotoxicity : Current data indicate that it does not present significant genotoxic risks based on bacterial reverse mutation assays.
Applications in Research
The compound's unique properties make it suitable for various applications in scientific research:
- Coordination Chemistry : Used as a ligand in metal coordination complexes.
- Catalysis : Investigated for its role as a catalyst in organic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
